N-isobutyl-2,4,5-trimethoxybenzamide
Description
Isomeric Possibilities
This compound exhibits positional isomerism depending on the arrangement of methoxy groups on the benzene ring. For example:
- 2,3,4-Trimethoxybenzamide derivatives : Methoxy groups at adjacent positions.
- 3,4,5-Trimethoxybenzamide derivatives : A common substitution pattern in natural products (e.g., gallic acid derivatives).
However, the specific 2,4,5-trimethoxy substitution in this compound distinguishes it from other isomers. The symmetry of the benzene ring reduces the number of unique positional isomers, but synthetic routes must ensure regioselectivity to avoid byproducts.
Stereochemical Analysis
The compound lacks chiral centers due to:
- The planar geometry of the benzene ring.
- The absence of tetrahedral stereogenic centers in the isobutyl group or methoxy substituents.
Conformational isomerism may arise from rotation around single bonds, such as:
- The C–N bond in the amide group, though restricted by partial double-bond character.
- The C–O bonds in methoxy groups, allowing for minor rotational freedom.
These conformers do not constitute distinct stereoisomers but may influence intermolecular interactions in crystal packing or ligand-receptor binding.
Table: Key Structural and Isomeric Features
| Feature | Description |
|---|---|
| Positional Isomerism | Possible via methoxy group rearrangement (e.g., 3,4,5- vs. 2,4,5-substitution) |
| Stereoisomerism | Absent due to lack of chiral centers |
| Conformational Flexibility | Limited to rotations around single bonds in alkyl/amide groups |
This analysis underscores the compound’s structural uniqueness and synthetic precision required to maintain its defined substitution pattern.
Properties
Molecular Formula |
C14H21NO4 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
2,4,5-trimethoxy-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C14H21NO4/c1-9(2)8-15-14(16)10-6-12(18-4)13(19-5)7-11(10)17-3/h6-7,9H,8H2,1-5H3,(H,15,16) |
InChI Key |
CLHAFFLSNNIGIQ-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=CC(=C(C=C1OC)OC)OC |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=C(C=C1OC)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Benzamide Derivatives
| Compound Name | Substituent (R Group) | Molecular Formula | Melting Point (°C) | Yield (%) | Rf (TLC) |
|---|---|---|---|---|---|
| N-Isobutyl-3,4,5-TMB (Target) | Isobutyl | C₁₄H₂₁NO₄ | 118–119 | 91.3 | 0.36 |
| N-Butyl-3,4,5-TMB (Compound 13) | n-Butyl | C₁₄H₂₁NO₄ | 115–116 | 89.1 | 0.36 |
| N-Cyclohexyl-3,4,5-TMB (Compound 15) | Cyclohexyl | C₁₆H₂₃NO₄ | 179–180 | 44.4 | 2.2 |
| N-Benzyl-3,4,5-TMB (Compound 17) | Benzyl | C₁₇H₁₉NO₄ | 138–139 | 59.6 | 0.38 |
Key Observations:
- Branching Effects: The target compound (isobutyl) and Compound 13 (n-butyl) share identical molecular formulas but differ in substituent topology.
- Aromatic vs. Aliphatic Substituents: N-Benzyl-3,4,5-TMB (Compound 17) exhibits a lower melting point (138–139°C) compared to aliphatic analogs, likely due to reduced crystal lattice stability from the planar benzyl group .
- Cyclic Substituents: N-Cyclohexyl-3,4,5-TMB (Compound 15) has the highest melting point (179–180°C), attributed to rigid cyclohexane ring packing and intermolecular hydrogen bonding observed in its crystal structure .
Table 2: Antiparasitic Activity Against Trypanosoma cruzi (Trypomastigote Form)
| Compound Name | IC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|
| N-Isobutyl-3,4,5-TMB (Target) | 2.21 | 298.64 |
| N-Butyl-3,4,5-TMB (Compound 13) | 6.21 | 83.10 |
| N-Pyrrolidyl-3,4,5-TMB (Compound 18) | 8.14 | Not reported |
Key Findings:
- Potency and Selectivity: The target compound demonstrates superior potency (IC₅₀ = 2.21 µM) and selectivity (SI = 298.64) compared to its linear-chain analog (Compound 13, IC₅₀ = 6.21 µM, SI = 83.10). This highlights the critical role of branched alkyl chains in enhancing trypanocidal activity and reducing host cell toxicity .
- Mechanistic Insights: Branched substituents like isobutyl may improve hydrophobic interactions with parasitic membrane proteins or enzymes, as suggested by molecular docking studies of related galloyl benzamides .
Solubility and Pharmacokinetic Considerations
- Metabolic Stability: N-Alkyl benzamides generally exhibit slower hepatic clearance than aromatic analogs (e.g., Compound 17), as evidenced by in vitro microsomal assays of structurally similar compounds .
Preparation Methods
Reaction Protocol
-
Activation of Carboxylic Acid :
-
Amine Coupling :
-
Purification :
Key Data :
-
Characterization :
Acid Chloride Route
A classical approach involves converting 3,4,5-trimethoxybenzoic acid to its acid chloride, followed by reaction with isobutylamine.
Reaction Protocol
-
Chlorination :
-
Amidation :
-
Purification :
Key Data :
-
Characterization :
Catalytic Methods Using Trimethyl Aluminum
A patent-pending method employs trimethyl aluminum (AlMe₃) as a catalyst for direct amidation.
Reaction Protocol
-
Reaction Setup :
-
Workup :
Key Data :
Comparative Analysis of Methods
Optimization and Challenges
-
Impurity Control : Residual desmethyl impurities (e.g., N-isobutyl-2-hydroxy-4,5-dimethoxybenzamide) are mitigated by post-reaction treatment with paraformaldehyde/formic acid.
-
Solvent Selection : Ethyl acetate outperforms DMF or DMSO in minimizing side reactions during CDI-mediated coupling.
-
Catalyst Loading : AlMe₃ at >5 mol% increases yield but complicates purification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
